c-(3-Methoxy-phenyl)-c-phenyl-methylaminehydrochloride
Overview
Description
3-Methoxyphenol, a compound with a structure similar to part of your compound, is an organic building block . It’s also known as 3-Hydroxyanisol or Resorcinol monomethyl ether .
Synthesis Analysis
A paper discusses the synthesis of a compound called 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone . The synthesis involved several experimental techniques such as Fourier transform-infrared spectroscopy (FT-IR), FT-Raman, NMR and UV−vis spectral methods .Molecular Structure Analysis
A study on 4-(3-methoxyphenyl)piperazin-1-ium 4-(3-methoxyphenyl)piperazine-1-carboxylate monohydrate used spectroscopic techniques and theoretical calculations to elucidate its molecular structure .Chemical Reactions Analysis
Lignin, a polymer containing 3-methoxyphenyl units, undergoes pyrolysis reactions . This might give some insight into the reactivity of the 3-methoxyphenyl group.Physical and Chemical Properties Analysis
3-Methoxyphenol has a liquid form, a refractive index of n20/D 1.552 (lit.), a boiling point of 113-115 °C/5 mmHg (lit.), and a density of 1.131 g/mL at 25 °C (lit.) .Scientific Research Applications
Synthetic Methodologies and Structural Insights
The study by Khazhieva et al. (2015) discusses the crystal structure of a related compound, demonstrating the significance of methoxyamine hydrochloride in synthesizing complex molecules. This research offers insights into the structural dynamics of molecules with methoxy and phenyl groups, potentially relevant for the synthesis of c-(3-Methoxy-phenyl)-c-phenyl-methylaminehydrochloride (Khazhieva et al., 2015).
Jumina et al. (2010) highlight a synthesis pathway that includes methylation reactions akin to those that might be involved in synthesizing compounds with methoxy and phenyl groups, providing a foundation for understanding complex organic synthesis processes (Jumina et al., 2010).
Applications in Materials Science and Biochemistry
Guo et al. (2001) describe the preparation and photochemical rearrangements of compounds, emphasizing the role of methoxy and phenyl groups in facilitating significant transformations. This study suggests potential applications of related compounds in developing materials with unique properties (Guo et al., 2001).
Xiao et al. (2019) detail a novel C–H methylthiolation reaction of phenyl pyridines using DMSO, which could be relevant for functional group modifications in this compound. This showcases innovative approaches to molecular modification and synthesis (Xiao et al., 2019).
Karlsen et al. (2014) focus on synthesizing [(13)C6]-labelled phenethylamine derivatives, indicating the importance of precise molecular engineering for drug quantification in biological samples. This highlights the potential for creating labeled versions of compounds for research and diagnostic purposes (Karlsen et al., 2014).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(3-methoxyphenyl)-phenylmethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO.ClH/c1-16-13-9-5-8-12(10-13)14(15)11-6-3-2-4-7-11;/h2-10,14H,15H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNGBTFXSTQFLRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(C2=CC=CC=C2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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